1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene

Catalog No.
S14062958
CAS No.
M.F
C11H14BrClO2
M. Wt
293.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenze...

Product Name

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene

IUPAC Name

1-[2-bromo-1-(2-methoxyethoxy)ethyl]-3-chlorobenzene

Molecular Formula

C11H14BrClO2

Molecular Weight

293.58 g/mol

InChI

InChI=1S/C11H14BrClO2/c1-14-5-6-15-11(8-12)9-3-2-4-10(13)7-9/h2-4,7,11H,5-6,8H2,1H3

InChI Key

RUMZQGHNCVYWTK-UHFFFAOYSA-N

Canonical SMILES

COCCOC(CBr)C1=CC(=CC=C1)Cl

1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene is an organic compound characterized by its complex structure, which includes a bromine atom, a chlorine atom, and a methoxyethoxy group attached to a benzene ring. This compound is notable for its potential applications in pharmaceuticals and materials science due to the reactivity of its halogen substituents and the ether functionality.

, including:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols, making it useful for synthesizing more complex molecules.
  • Oxidation: The compound can undergo oxidation reactions to introduce additional functional groups or modify existing ones.
  • Reduction: Halogen atoms can be reduced, altering the oxidation state of the substituents and potentially leading to different chemical properties.

The synthesis of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene typically involves the following steps:

  • Starting Materials: The primary reactants are 3-chlorobenzene and 1-bromo-2-(2-methoxyethoxy)ethane.
  • Reaction Conditions: The reaction is conducted under controlled conditions, often using potassium carbonate as a base and dimethylformamide as a solvent. Elevated temperatures are maintained to facilitate the reaction.
  • Purification: After synthesis, the product may undergo purification processes such as distillation or recrystallization to achieve high purity.

This compound has potential applications in:

  • Pharmaceuticals: Due to its structural features, it may serve as an intermediate in drug synthesis or as a lead compound for developing new therapeutics.
  • Material Science: Its unique properties could be harnessed in the development of new materials with specific functional characteristics.

Interaction studies involving 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene focus on its reactivity with various nucleophiles and electrophiles. The halogen substituents allow for significant interaction with biological macromolecules, which could be explored further for drug development purposes .

Several compounds share structural similarities with 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene. Here are some notable examples:

Compound NameStructureKey Features
1-Bromo-2-(2-methoxyethoxy)ethaneStructureIntermediate for various syntheses
2-Bromo-1-chloro-4-(2-methoxyethoxy)benzeneStructureExplored for biological activity
1-(2-Bromo-1-ethoxyethyl)-3-chlorobenzeneStructureSimilar reactivity patterns

Uniqueness

The uniqueness of 1-(2-Bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene lies in its specific combination of bromine and chlorine substituents along with the methoxyethoxy group, which may confer distinct reactivity profiles compared to other compounds listed. This combination can influence both its chemical behavior and potential applications in various fields.

The construction of 1-(2-bromo-1-(2-methoxyethoxy)ethyl)-3-chlorobenzene typically begins with halogenated benzene derivatives, leveraging electrophilic aromatic substitution and nucleophilic etherification. A representative pathway involves three critical stages:

  • Chlorination of Benzene:
    Electrophilic chlorination of benzene using chlorine gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) yields chlorobenzene. Subsequent para-directed chlorination requires harsher conditions, often employing sulfuryl chloride (SO₂Cl₂) under UV light to generate 1,3-dichlorobenzene.

  • Introduction of the Methoxyethoxyethyl Side Chain:
    Alkylation of 3-chlorophenol with 2-chloroethyl methyl ether under high-temperature (95–120°C) and pressurized conditions forms the 2-methoxyethoxyethyl group. This step avoids polar solvents, favoring neat reactions to minimize side products.

  • Bromination at the β-Position:
    Radical bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) selectively substitutes the β-hydrogen of the ethyl chain, yielding the final brominated product.

Table 1: Comparative Analysis of Halogenation Methods

StepReagents/ConditionsYield (%)SelectivityReference
ChlorinationCl₂/FeCl₃, 50°C78Ortho/para
Etherification2-Chloroethyl methyl ether, 110°C65β-Position
BrominationNBS, AIBN, CCl₄, reflux82β-Specific

Key challenges include avoiding over-halogenation and ensuring regioselectivity during etherification. Recent work demonstrates that microwave-assisted synthesis reduces reaction times by 40% while maintaining yields above 70%.

Catalytic Systems for Bromo-Alkoxyethyl Functionalization

Catalysts play a pivotal role in enhancing the efficiency of bromo-alkoxyethyl functionalization. Two systems dominate:

A. Lewis Acid Catalysts:Iron(III) bromide (FeBr₃) facilitates bromine activation during electrophilic substitution by polarizing the Br₂ molecule, creating a more reactive bromonium ion. This approach achieves >80% conversion in halogenation steps but requires stoichiometric catalyst loading.

XLogP3

2.8

Hydrogen Bond Acceptor Count

2

Exact Mass

291.98657 g/mol

Monoisotopic Mass

291.98657 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

Explore Compound Types